molecular formula C17H21N3O3S B2510527 N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1797586-75-4

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2510527
CAS RN: 1797586-75-4
M. Wt: 347.43
InChI Key: QLKPIBWUHIZTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor that has been developed to target Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important in immune responses. CP-690,550 has been shown to have potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Pharmacokinetic Properties and Method Development

A study developed a sensitive method for the simultaneous determination of TA-0201, a novel orally active non-peptide antagonist for endothelin (ET) receptors, and its major metabolites in rat plasma and tissues. This method was crucial for pharmacokinetic studies, revealing higher tissue concentrations than plasma levels, indicating significant tissue distribution (Ohashi, Nakamura, & Yoshikawa, 1999).

Antimicrobial Activity

Research on the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds showed that specific derivatives exhibit promising antibacterial and antifungal effects, highlighting the potential of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anti-tumor Activity

A study on novel 2-thiopyrimidine derivatives as CDK2 inhibitors demonstrated anti-proliferative activity against cultured human Hela cell lines. These derivatives were synthesized based on molecular docking simulations, offering insights into designing new anticancer drugs (Fathalla, Ismail, Anwar, Abouzid, & Ramadan, 2012).

Structure-Activity Relationships

Another study explored the synthesis and structure-activity relationships of sulfonamide ETB selective antagonists, leading to the discovery of potent compounds with oral bioavailability. This research is crucial for understanding the interaction between chemical structure modifications and biological activity (Kanda et al., 2001).

Spectroscopic and Structural Investigations

Spectroscopic and molecular structure investigations were conducted on sulfamethazine Schiff-base, providing detailed insights into the molecular stability and electronic structures. This study highlights the significance of structural and electronic properties in determining the biological activities of these compounds (Mansour & Ghani, 2013).

properties

IUPAC Name

N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17-12-16(14-6-4-5-7-14)18-13-20(17)11-10-19-24(22,23)15-8-2-1-3-9-15/h1-3,8-9,12-14,19H,4-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKPIBWUHIZTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.